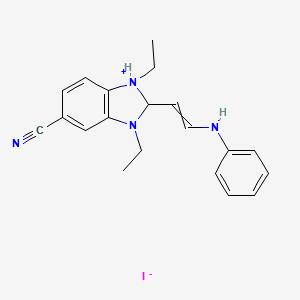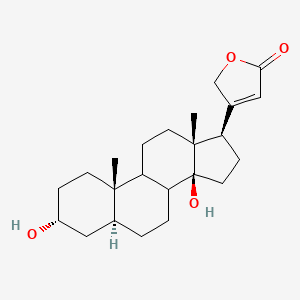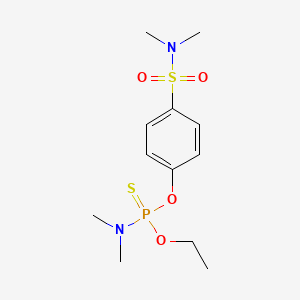![molecular formula C22H22BrFN4O2 B14742333 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[1-[4-[(2-fluorophenyl)methoxy]phenyl]ethylideneamino]acetamide CAS No. 6171-08-0](/img/structure/B14742333.png)
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[1-[4-[(2-fluorophenyl)methoxy]phenyl]ethylideneamino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[1-[4-[(2-fluorophenyl)methoxy]phenyl]ethylideneamino]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with bromine and methyl groups, along with a fluorophenyl group and an acetamide moiety. Its unique structure makes it an interesting subject for chemical synthesis and research.
Vorbereitungsmethoden
The synthesis of 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[1-[4-[(2-fluorophenyl)methoxy]phenyl]ethylideneamino]acetamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The bromination of 3,5-dimethylpyrazole can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The resulting 4-bromo-3,5-dimethylpyrazole is then reacted with an appropriate acetamide derivative to introduce the acetamide group. The final step involves the condensation of the intermediate with 4-[(2-fluorophenyl)methoxy]benzaldehyde to form the desired compound.
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity, as well as the development of scalable processes for each synthetic step.
Analyse Chemischer Reaktionen
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[1-[4-[(2-fluorophenyl)methoxy]phenyl]ethylideneamino]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups, potentially altering its reactivity and properties.
Condensation Reactions: The acetamide moiety can participate in condensation reactions with other carbonyl compounds to form new derivatives.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against certain diseases or conditions.
Industry: The compound’s properties may make it useful in the development of new materials or as a reagent in industrial processes.
Wirkmechanismus
The mechanism by which 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[1-[4-[(2-fluorophenyl)methoxy]phenyl]ethylideneamino]acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure suggests that it could act as an inhibitor or modulator of certain biochemical processes, although further research would be needed to elucidate its precise mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[1-[4-[(2-fluorophenyl)methoxy]phenyl]ethylideneamino]acetamide include other pyrazole derivatives with different substituents. For example:
5-Bromo-2-(3,5-dimethylpyrazol-1-yl)pyridine: This compound features a pyridine ring instead of an acetamide moiety and may exhibit different reactivity and properties.
2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine:
The uniqueness of this compound lies in its specific combination of functional groups and substituents, which may confer distinct properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
6171-08-0 |
|---|---|
Molekularformel |
C22H22BrFN4O2 |
Molekulargewicht |
473.3 g/mol |
IUPAC-Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[1-[4-[(2-fluorophenyl)methoxy]phenyl]ethylideneamino]acetamide |
InChI |
InChI=1S/C22H22BrFN4O2/c1-14(25-26-21(29)12-28-16(3)22(23)15(2)27-28)17-8-10-19(11-9-17)30-13-18-6-4-5-7-20(18)24/h4-11H,12-13H2,1-3H3,(H,26,29) |
InChI-Schlüssel |
JCBQGQGXXALKRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1CC(=O)NN=C(C)C2=CC=C(C=C2)OCC3=CC=CC=C3F)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


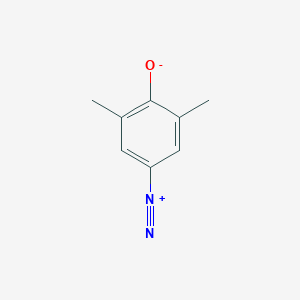
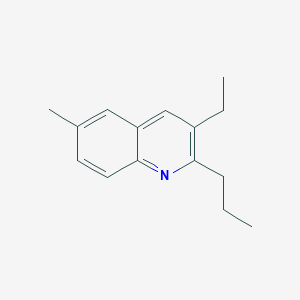

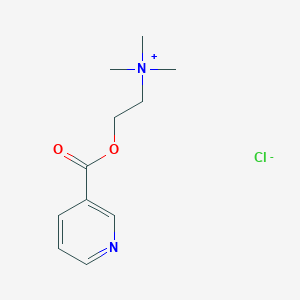



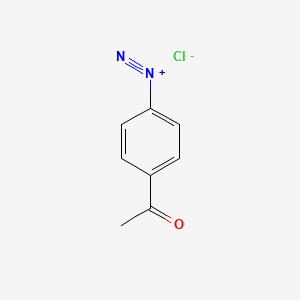
![Dimethyl[bis(octanoyloxy)]stannane](/img/structure/B14742297.png)
![10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;2-formamido-4-methylpentanoic acid](/img/structure/B14742305.png)
![1-Chloro-3-[(4-methylphenoxy)methyl]benzene](/img/structure/B14742310.png)
